molecular formula C18H13F4N3O2 B299412 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B299412
M. Wt: 379.3 g/mol
InChI Key: RRFKUPRMARLRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699, is a chemical compound that has been extensively studied in the field of cancer research. This compound belongs to a class of molecules known as PARP inhibitors, which have shown great promise in the treatment of cancer. In

Mechanism of Action

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide works by inhibiting the activity of PARP, which is an essential enzyme involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be particularly effective in cancer cells that have defects in the BRCA1 and BRCA2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a significant impact on cancer cells, leading to their death. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the study of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and PARP inhibitors in cancer treatment. One area of research is the development of combination therapies that include PARP inhibitors and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Finally, there is a need for the development of new PARP inhibitors with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitrobenzoic acid with trifluoromethyl aniline to form 4-fluoro-3-(trifluoromethyl)aniline. This intermediate is then reacted with 4-oxoquinazoline to form the final product, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide. This synthesis method has been optimized and improved over the years, resulting in a high yield of pure N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in the field of cancer research, particularly in the treatment of breast, ovarian, and prostate cancers. PARP inhibitors like N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide work by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death.

properties

Product Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C18H13F4N3O2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H13F4N3O2/c19-14-6-5-11(9-13(14)18(20,21)22)24-16(26)7-8-25-10-23-15-4-2-1-3-12(15)17(25)27/h1-6,9-10H,7-8H2,(H,24,26)

InChI Key

RRFKUPRMARLRQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.